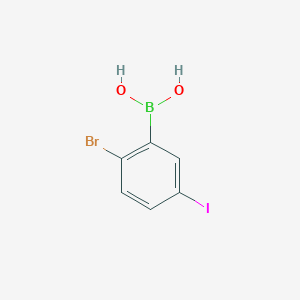

(2-Bromo-5-iodophenyl)boronic acid

Description

(2-Bromo-5-iodophenyl)boronic acid (CAS: 361451-39-3) is an aromatic boronic acid derivative featuring bromine and iodine substituents at the 2- and 5-positions of the phenyl ring, respectively . This compound is commercially available with a purity of 97% and is utilized in cross-coupling reactions, such as Suzuki-Miyaura reactions, due to its boronic acid functional group. The electron-withdrawing halogens (Br and I) influence its reactivity and binding properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2-bromo-5-iodophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICWZJBNSKUSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)I)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280445 | |

| Record name | Boronic acid, B-(2-bromo-5-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-38-6 | |

| Record name | Boronic acid, B-(2-bromo-5-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-bromo-5-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method includes the bromination of 5-iodophenylboronic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable halogenation techniques. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the bromine or iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Phenols or quinones.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(2-Bromo-5-iodophenyl)boronic acid is primarily used in cross-coupling reactions to form carbon-carbon bonds. It serves as a key building block in synthesizing complex organic molecules. Its ability to participate in Suzuki-Miyaura reactions allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

The compound has shown potential in biological research, particularly in drug development:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases by reversible binding to their active sites. This property can modulate cellular signaling pathways and has implications for developing therapeutic agents targeting specific enzymes.

- Anticancer Activity : Studies have indicated that boronic acid derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.

Materials Science

In materials science, this compound is utilized in producing advanced materials and polymers. Its reactivity allows for the incorporation of functional groups into polymer backbones, leading to materials with tailored properties for specific applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other boronic acids is useful:

| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Bromine and iodine substituents | Anticancer, enzyme inhibition | TBD |

| Phenylboronic acid | Simple phenyl group | Moderate anticancer properties | 10 - 20 |

| (3-Iodo-phenyl)boronic acid | Iodine substituent | Antiviral activity | 5 |

| (4-Bromo-phenyl)boronic acid | Bromine substituent | Antibacterial properties | 15 |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and its derivatives in various therapeutic contexts:

- Anticancer Properties : A study demonstrated that a related boronic compound exhibited an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells while displaying minimal toxicity to healthy cells.

- Enzyme Inhibition : Research has shown that specific boronic acids can effectively inhibit β-lactamases, enzymes critical for antibiotic resistance, indicating their potential use in overcoming bacterial infections.

- Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication through interactions with key viral proteins.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding

Halogen Substituents :

- (2-Fluoro-5-iodophenyl)boronic acid (CAS: 866683-41-2) replaces bromine with fluorine at the 2-position. Fluorine’s smaller size and higher electronegativity may enhance diol-binding affinity compared to bromine, as seen in studies where electron-withdrawing groups improve boronic acid-diol interactions .

- (3-Iodophenyl)boronic acid (CAS: 103-98-5) lacks bromine but has iodine at the 3-position. Meta-substituted aryl boronic acids often exhibit superior enzyme inhibition compared to ortho-substituted analogs. For example, meta-substituted derivatives showed improved inhibition of Streptococcus pneumoniae R39 peptidase (IC50: 20–30 µM), while ortho-substituted analogs were less effective .

For instance, 3-bromo-5-fluoro-2-methoxyphenylboronic acid (CAS: 352525-85-0) combines methoxy and halogen groups at meta/para positions, which may optimize steric and electronic effects for target binding .

Enzyme Inhibition :

- Meta-substituted aryl boronic acids inhibited R39 peptidase at 20–30 µM, outperforming ortho-substituted analogs .

- Borinic acids (e.g., diphenylborinic acid) exhibit ~10x higher association constants with diols (e.g., catechol) than boronic acids due to reduced steric hindrance and enhanced Lewis acidity .

Physicochemical Properties

Solubility :

- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitated in RPMI culture medium, limiting their in vitro utility . The bulky iodine and bromine groups in (2-Bromo-5-iodophenyl)boronic acid may similarly reduce aqueous solubility, necessitating formulation optimization.

Data Table: Key Properties of Comparable Boronic Acids

Key Research Findings and Implications

Substituent Position Matters : Meta-substituted boronic acids generally outperform ortho-substituted analogs in enzyme inhibition due to reduced steric clash .

Halogen Effects : Bromine and iodine enhance electrophilicity but may reduce solubility, necessitating structural modifications for drug development .

Boronic vs. Borinic Acids : Borinic acids exhibit stronger diol binding, suggesting this compound derivatives could be modified to borinic analogs for improved molecular recognition .

Biological Activity

(2-Bromo-5-iodophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound possesses a boronic acid functional group attached to a phenyl ring substituted with bromine and iodine atoms. The presence of these halogens enhances the compound's reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biomolecules. This property allows it to interact with enzymes, proteins, and other cellular targets, influencing various biological processes. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases by binding to the active site through a reversible mechanism. This interaction can lead to the modulation of cellular signaling pathways .

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, boronic acid derivatives have been demonstrated to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other boronic acids and their derivatives. The following table summarizes key characteristics and biological activities of selected compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Bromine and iodine substituents | Anticancer, enzyme inhibition | TBD |

| Phenylboronic acid | Simple phenyl group | Moderate anticancer properties | 10 - 20 |

| (3-Iodo-phenyl)boronic acid | Iodine substituent | Antiviral activity | 5 |

| (4-Bromo-phenyl)boronic acid | Bromine substituent | Antibacterial properties | 15 |

Case Studies and Research Findings

Recent studies have highlighted the potential of boronic acids in various therapeutic applications:

- Anticancer Properties : Research has shown that boronic acids can effectively inhibit cancer cell proliferation. For instance, a study indicated that a related boronic compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells while showing minimal toxicity to healthy cells .

- Enzyme Inhibition : Boronic acids have been identified as potent inhibitors of serine proteases. A study reported that certain derivatives demonstrated high affinity for β-lactamases, which are critical for overcoming antibiotic resistance .

- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral replication by targeting specific viral proteins or RNA structures. For example, derivatives have shown promising results against HIV protease with significantly lower IC50 values compared to traditional inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.